1-Chloro-4-(4-chloro-3-isocyanato-phenyl)sulfonyl-2-isocyanato-benzene
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Overview
Description
1-Chloro-4-(4-chloro-3-isocyanato-phenyl)sulfonyl-2-isocyanato-benzene is a complex organic compound characterized by the presence of two isocyanate groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-chloro-3-isocyanato-phenyl)sulfonyl-2-isocyanato-benzene typically involves multiple steps, starting with the chlorination of benzene to introduce chlorine atoms. Subsequent steps may include nitration, reduction, and diazotization to introduce the isocyanate groups. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(4-chloro-3-isocyanato-phenyl)sulfonyl-2-isocyanato-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromyl chloride.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions often require strong nucleophiles and polar solvents.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Amines, hydroxylamines.
Substitution: Ureas, carbamates.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 1-Chloro-4-(4-chloro-3-isocyanato-phenyl)sulfonyl-2-isocyanato-benzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate groups can react with nucleophiles, leading to the formation of covalent bonds and subsequent biological or chemical activity. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-4-isocyanatobenzene
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
1-Chloro-2-isocyanatobenzene
Uniqueness: 1-Chloro-4-(4-chloro-3-isocyanato-phenyl)sulfonyl-2-isocyanato-benzene is unique due to its dual isocyanate groups and the presence of two chlorine atoms, which can influence its reactivity and applications compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development may uncover additional uses and benefits of this intriguing molecule.
Properties
CAS No. |
6338-60-9 |
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Molecular Formula |
C14H6Cl2N2O4S |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
1-chloro-4-(4-chloro-3-isocyanatophenyl)sulfonyl-2-isocyanatobenzene |
InChI |
InChI=1S/C14H6Cl2N2O4S/c15-11-3-1-9(5-13(11)17-7-19)23(21,22)10-2-4-12(16)14(6-10)18-8-20/h1-6H |
InChI Key |
XADGVNLZVITQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)N=C=O)N=C=O)Cl |
Origin of Product |
United States |
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